1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-tert-Butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring and a tert-butoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole-3-carboxylic acid with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-tert-Butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
1-(2-tert-Butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-tert-Butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(2-tert-Butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-tert-Butoxy-2-oxoethyl)-1H-indole-5-carboxylic acid: This compound has a similar structure but differs in the heterocyclic ring.
2-tert-Butoxy-2-oxoethylzinc chloride: This compound contains a zinc atom and is used in different chemical reactions.
Properties
IUPAC Name |
1-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)12(4,5)14-7-6-8(13-14)9(15)16/h6-7H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGJPTIMANGRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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